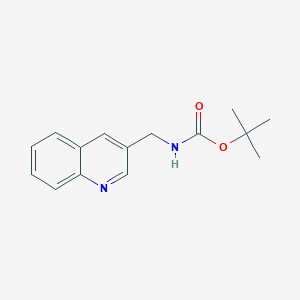

Tert-butyl (quinolin-3-ylmethyl)carbamate

CAS No.:

Cat. No.: VC15873587

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O2 |

|---|---|

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | tert-butyl N-(quinolin-3-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-9H,10H2,1-3H3,(H,17,18) |

| Standard InChI Key | CLCAOPDVKZTFBL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1 |

Introduction

Tert-butyl (quinolin-3-ylmethyl)carbamate is an organic compound belonging to the carbamate family, characterized by the presence of a tert-butyl group and a quinolin-3-ylmethyl moiety. This compound has garnered significant attention in medicinal chemistry due to its potential applications in drug design and synthesis. The molecular structure consists of a tert-butyl group linked to a carbamate functional group, which is further attached to a quinoline ring, imparting unique properties and reactivity to the compound.

Synthesis of Tert-butyl (quinolin-3-ylmethyl)carbamate

The synthesis of tert-butyl (quinolin-3-ylmethyl)carbamate typically involves the reaction between quinoline-3-methanol and tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate carbamate ester, which is then isolated and purified. Continuous flow processes may be employed in industrial settings to enhance yield and efficiency.

Biological Activity and Applications

Compounds containing quinoline structures, such as tert-butyl (quinolin-3-ylmethyl)carbamate, are often investigated for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The unique electronic properties of the quinoline moiety may contribute to distinct biological activities not observed in other carbamates. Research into its interaction mechanisms suggests that it may influence various biological pathways through its reactive functional groups.

Table 1: Biological Activity of Related Compounds

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Quinoxalin-2-ylmethyl carbamate | 9.7 | AgTG3 inhibitor |

| Quinolin-4-ylmethyl carbamate | 12.2 | AgTG3 inhibitor |

| Tert-butyl (quinolin-3-ylmethyl)carbamate | 56 | Less active AgTG3 inhibitor |

The substitution of quinolin-3-ylmethyl with tert-butyl carbamate results in a significantly less active compound compared to other quinoline-based carbamates .

Table 2: Synthesis Yields

| Compound | Yield (%) |

|---|---|

| Tert-butyl (quinolin-3-ylmethyl)carbamate | 84 |

Recent studies have reported high yields for the synthesis of tert-butyl (quinolin-3-ylmethyl)carbamate, highlighting its feasibility in large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume